molecular formula C7H12O3 B2996449 2-Cyclobutyl-2-hydroxypropanoic acid CAS No. 1494920-11-4

2-Cyclobutyl-2-hydroxypropanoic acid

Cat. No.: B2996449
CAS No.: 1494920-11-4
M. Wt: 144.17
InChI Key: VJLDFXAZWOOAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutyl-2-hydroxypropanoic acid (C₇H₁₂O₃) is a chiral carboxylic acid featuring a cyclobutyl substituent and a hydroxyl group at the β-carbon. Its stereochemistry, particularly the (2R)-enantiomer, is significant in pharmaceutical synthesis due to its role as a chiral building block . The compound’s molecular weight is 144.17 g/mol, and its structure includes a strained four-membered cyclobutyl ring, which influences its reactivity and physicochemical properties .

Properties

IUPAC Name

2-cyclobutyl-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(10,6(8)9)5-3-2-4-5/h5,10H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLDFXAZWOOAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with ethyl oxalate, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent decomposition of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-cyclobutyl-2-oxopropanoic acid, while reduction of the carboxylic acid group can produce 2-cyclobutyl-2-hydroxypropanol .

Scientific Research Applications

2-Cyclobutyl-2-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The cyclobutyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

2-[(Cyclobutylcarbonyl)amino]propanoic Acid (C₈H₁₃NO₃)

  • Key Differences: Replaces the hydroxyl group with a cyclobutylcarbonyl-amino moiety, increasing molecular weight to 171.19 g/mol .

2-(Thiophen-2-yl)propanoic Acid

  • Key Differences : Substitutes cyclobutyl with a thiophene ring, altering electronic properties (sulfur atom introduces π-π interactions) .

2-(2-Methoxyphenyl)-2-methylpropanoic Acid

  • Key Differences : Incorporates a methoxyphenyl group and a methyl branch, increasing steric bulk .
  • Impact : The methoxy group may enhance metabolic stability but reduce solubility in polar solvents.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point Solubility
2-Cyclobutyl-2-hydroxypropanoic acid C₇H₁₂O₃ 144.17 Cyclobutyl, hydroxyl Not reported Moderate (polar)
2-[(Cyclobutylcarbonyl)amino]propanoic acid C₈H₁₃NO₃ 171.19 Cyclobutylcarbonyl, amide Not reported Low (non-polar)
2-(Thiophen-2-yl)propanoic acid C₇H₈O₂S 156.20 Thiophene Not reported Moderate
2-(2-Methoxyphenyl)-2-methylpropanoic acid C₁₁H₁₄O₃ 194.23 Methoxyphenyl, methyl Not reported Low

Notes:

  • The hydroxyl group in the target compound enhances acidity (pKa ~3-4), whereas the amide in 2-[(cyclobutylcarbonyl)amino]propanoic acid reduces acidity (pKa ~5-6) .

Biological Activity

2-Cyclobutyl-2-hydroxypropanoic acid (CBHPA) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of CBHPA, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

CBHPA is characterized by its unique cyclobutyl and hydroxypropanoic acid moieties. The presence of the hydroxy group allows for the formation of hydrogen bonds, while the carboxylic acid group can engage in ionic interactions with biological macromolecules. The cyclobutyl group contributes steric hindrance, which may influence the compound's binding affinity to various targets.

The biological activity of CBHPA is primarily attributed to its interaction with specific molecular targets, particularly proteins and enzymes. The mechanism involves:

  • Hydrogen Bonding : The hydroxy and carboxylic acid groups facilitate hydrogen bonding with amino acids in protein structures.
  • Ionic Interactions : The carboxylic acid can interact ionically with positively charged residues in enzymes.
  • Steric Effects : The cyclobutyl group alters the spatial arrangement, potentially enhancing selectivity towards certain biological targets.

Enzyme Inhibition

Research indicates that CBHPA may inhibit specific enzymes, making it a candidate for drug development. For instance, studies have shown that compounds with similar structures can serve as enzyme inhibitors in metabolic pathways .

Antimicrobial Properties

Preliminary investigations suggest that CBHPA exhibits antimicrobial activity against certain bacterial strains. This property could be beneficial in developing new antibiotics or preservatives .

Neurochemical Effects

The compound's structure suggests potential neurochemical activity, possibly modulating neurotransmitter systems. Similar compounds have been linked to effects on glutamate receptors, which are crucial in synaptic transmission and plasticity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits specific metabolic enzymes
AntimicrobialActive against select bacterial strains
NeurochemicalPotential modulation of neurotransmitters

Case Studies

  • Enzyme Interaction Study : A study investigated the interaction of CBHPA with lactate dehydrogenase (LDH), revealing that it could alter enzyme kinetics significantly, suggesting its potential as a metabolic modulator.
  • Antimicrobial Testing : In vitro tests indicated that CBHPA had notable inhibitory effects on Gram-positive bacteria, highlighting its possible application as a natural preservative .
  • Neurotransmitter Modulation : Research into structurally similar compounds has shown effects on glutamate receptors, suggesting that CBHPA might also influence synaptic activity, warranting further exploration in neuropharmacology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.